Carbamic acid, N-methoxy-N-2-propen-1-yl-, 1,1-dimethylethyl ester
Overview
Description
Carbamic acid, N-methoxy-N-2-propen-1-yl-, 1,1-dimethylethyl ester: is a chemical compound with the molecular formula C11H20N2O3[_{{{CITATION{{{1{Carbamic acid, N-[2-[(2-methyl-1-oxo-2-propen-1-yl)amino]ethyl ](https://wwwchemicalbookcom/ChemicalProductProperty_CN_CB68365385htm)tert-butyl N- [2- (2-methylprop-2-enamido)ethyl]carbamate [{{{CITATION{{{2{Carbamic acid, N-2-[(2-methyl-1-oxo-2-propen-1-yl)amino]ethyl .... This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry[{{{CITATION{{{1{Carbamic acid, N-2-[(2-methyl-1-oxo-2-propen-1-yl)amino]ethyl ...[{{{CITATION{{{_2{Carbamic acid, N-2-[(2-methyl-1-oxo-2-propen-1-yl)amino]ethyl ....
Preparation Methods
Synthetic Routes and Reaction Conditions
The compound can be synthesized through several synthetic routes, including the reaction of N-methoxy-N-2-propen-1-ylamine with 1,1-dimethylethyl chloroformate under controlled conditions[_{{{CITATION{{{1{Carbamic acid, N-[2-[(2-methyl-1-oxo-2-propen-1-yl)amino]ethyl ...](https://www.chemicalbook.com/ChemicalProductProperty_CN_CB68365385.htm)[{{{CITATION{{{2{Carbamic acid, N-2-[(2-methyl-1-oxo-2-propen-1-yl)amino]ethyl .... The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to neutralize the by-products[{{{CITATION{{{1{Carbamic acid, N-2-[(2-methyl-1-oxo-2-propen-1-yl)amino]ethyl ...[{{{CITATION{{{_2{Carbamic acid, N-2-[(2-methyl-1-oxo-2-propen-1-yl)amino]ethyl ....
Industrial Production Methods
In an industrial setting, the compound is produced using large-scale reactors with precise temperature and pressure controls to ensure the purity and yield of the product[_{{{CITATION{{{1{Carbamic acid, N-[2-[(2-methyl-1-oxo-2-propen-1-yl)amino]ethyl ...](https://www.chemicalbook.com/ChemicalProductProperty_CN_CB68365385.htm)[{{{CITATION{{{_2{Carbamic acid, N-2-[(2-methyl-1-oxo-2-propen-1-yl)amino]ethyl .... The process involves continuous monitoring and adjustments to maintain optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions [_{{{CITATION{{{1{Carbamic acid, N-[2-[(2-methyl-1-oxo-2-propen-1-yl)amino]ethyl ...](https://www.chemicalbook.com/ChemicalProductProperty_CN_CB68365385.htm)[{{{CITATION{{{_2{Carbamic acid, N-2-[(2-methyl-1-oxo-2-propen-1-yl)amino]ethyl ....
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate[_{{{CITATION{{{1{Carbamic acid, N-[2-[(2-methyl-1-oxo-2-propen-1-yl)amino]ethyl ...](https://www.chemicalbook.com/ChemicalProductProperty_CN_CB68365385.htm)[{{{CITATION{{{_2{Carbamic acid, N-2-[(2-methyl-1-oxo-2-propen-1-yl)amino]ethyl ....
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) are used[_{{{CITATION{{{1{Carbamic acid, N-[2-[(2-methyl-1-oxo-2-propen-1-yl)amino]ethyl ...](https://www.chemicalbook.com/ChemicalProductProperty_CN_CB68365385.htm)[{{{CITATION{{{_2{Carbamic acid, N-2-[(2-methyl-1-oxo-2-propen-1-yl)amino]ethyl ....
Substitution: : Nucleophiles like hydroxide ions (OH-) are used in substitution reactions[_{{{CITATION{{{1{Carbamic acid, N-[2-[(2-methyl-1-oxo-2-propen-1-yl)amino]ethyl ...](https://www.chemicalbook.com/ChemicalProductProperty_CN_CB68365385.htm)[{{{CITATION{{{_2{Carbamic acid, N-2-[(2-methyl-1-oxo-2-propen-1-yl)amino]ethyl ....
Major Products Formed
Oxidation: : The major product is typically a carboxylic acid derivative.
Reduction: : The major product is an amine derivative.
Substitution: : The major product is a substituted carbamate.
Scientific Research Applications
This compound is used in various scientific research applications, including:
Chemistry: : As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: : In the study of enzyme inhibitors and as a tool in molecular biology research.
Medicine: : In the development of pharmaceuticals and as a potential therapeutic agent.
Industry: : In the production of polymers and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through its interaction with specific molecular targets and pathways. It acts as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function[_{{{CITATION{{{1{Carbamic acid, N-[2-[(2-methyl-1-oxo-2-propen-1-yl)amino]ethyl ...](https://www.chemicalbook.com/ChemicalProductProperty_CN_CB68365385.htm)[{{{CITATION{{{_2{Carbamic acid, N-2-[(2-methyl-1-oxo-2-propen-1-yl)amino]ethyl .... The exact mechanism may vary depending on the specific enzyme and biological context.
Comparison with Similar Compounds
This compound is unique in its structure and reactivity compared to other carbamate derivatives. Similar compounds include:
Carbamic acid, (2-cyano-2-propenyl)-, 1,1-dimethylethyl ester
Carbamic acid, (2-methyl-1-oxo-2-propenyl)-, 1,1-dimethylethyl ester
These compounds share similar functional groups but differ in their substituents, leading to variations in their chemical properties and applications.
Properties
IUPAC Name |
tert-butyl N-methoxy-N-prop-2-enylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-6-7-10(12-5)8(11)13-9(2,3)4/h6H,1,7H2,2-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEVGGRRAPPNUCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC=C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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